molecular formula C14H16ClN3O2 B1420509 Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate CAS No. 1150164-37-6

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate

Cat. No.: B1420509
CAS No.: 1150164-37-6
M. Wt: 293.75 g/mol
InChI Key: DPWMHTOIURWYFO-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate: is a chemical compound with the molecular formula C14H16ClN3O2. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridin-2-YL with tert-butyl pyrazole-4-carboxylate under specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include steps to minimize by-products and optimize reaction conditions for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activity against various diseases, making it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties contribute to the development of innovative products with enhanced performance and durability.

Mechanism of Action

The mechanism by which Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 5-tert-butyl-1-(6-methoxypyridin-2-YL)pyrazole-4-carboxylate

  • Methyl 5-tert-butyl-1-(6-fluoropyridin-2-YL)pyrazole-4-carboxylate

  • Methyl 5-tert-butyl-1-(6-bromopyridin-2-YL)pyrazole-4-carboxylate

Uniqueness: Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate stands out due to its specific chlorine substitution on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs. This unique feature makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWMHTOIURWYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674880
Record name Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-37-6
Record name Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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